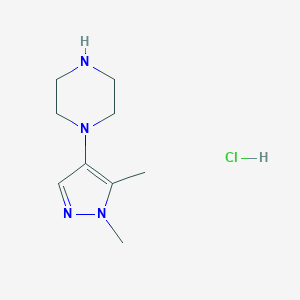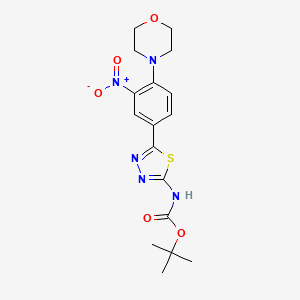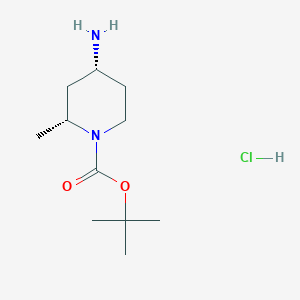![molecular formula C12H12N2O4S B11783397 4-(Benzo[d][1,3]dioxol-5-yl)-3-(ethylsulfonyl)-1H-pyrazole](/img/structure/B11783397.png)
4-(Benzo[d][1,3]dioxol-5-yl)-3-(ethylsulfonyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Benzo[d][1,3]dioxol-5-yl)-3-(ethylsulfonyl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a benzo[d][1,3]dioxole moiety and an ethylsulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzo[d][1,3]dioxol-5-yl)-3-(ethylsulfonyl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Benzo[d][1,3]dioxole Moiety: This can be achieved through a coupling reaction, such as a Suzuki or Heck reaction, where the benzo[d][1,3]dioxole derivative is coupled with the pyrazole intermediate.
Addition of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonylation, using reagents like ethylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Benzo[d][1,3]dioxol-5-yl)-3-(ethylsulfonyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) on the benzo[d][1,3]dioxole moiety can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Benzo[d][1,3]dioxol-5-yl)-3-(ethylsulfonyl)-1H-pyrazole has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-(Benzo[d][1,3]dioxol-5-yl)-3-(ethylsulfonyl)-1H-pyrazole involves its interaction with molecular targets such as estrogen receptors. The ethylsulfonyl group enhances its binding affinity to these receptors, leading to modulation of receptor activity and subsequent biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylsulfonyl Indole-Benzimidazoles: These compounds also exhibit anticancer properties and estrogen receptor modulatory actions.
Benzo[4,5]imidazo[1,2-a]pyridines: These compounds are important due to their ability to bind with various living systems and are used in drug development.
Uniqueness
4-(Benzo[d][1,3]dioxol-5-yl)-3-(ethylsulfonyl)-1H-pyrazole is unique due to the combination of the benzo[d][1,3]dioxole moiety and the ethylsulfonyl group, which confer specific chemical properties and biological activities that are distinct from other similar compounds.
Eigenschaften
Molekularformel |
C12H12N2O4S |
|---|---|
Molekulargewicht |
280.30 g/mol |
IUPAC-Name |
4-(1,3-benzodioxol-5-yl)-5-ethylsulfonyl-1H-pyrazole |
InChI |
InChI=1S/C12H12N2O4S/c1-2-19(15,16)12-9(6-13-14-12)8-3-4-10-11(5-8)18-7-17-10/h3-6H,2,7H2,1H3,(H,13,14) |
InChI-Schlüssel |
VYXCWFAGZJKEKV-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)C1=C(C=NN1)C2=CC3=C(C=C2)OCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(S)-Benzyl 3-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate](/img/structure/B11783317.png)












